molecular formula C14H17NO3 B2905981 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid CAS No. 298700-70-6

4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Cat. No.: B2905981
CAS No.: 298700-70-6
M. Wt: 247.294
InChI Key: FBKXGYIYIKDCSB-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a synthetic organic compound characterized by its unique structure, which includes an isoindole moiety

Mechanism of Action

Target of Action

The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells. The compound acts as a ligand for this enzyme, inducing it to degrade specific transcription factors .

Mode of Action

The compound interacts with its target by binding to it, thereby altering its substrate specificity . Specifically, it induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are crucial for the development and function of several immune cells, including T cells and natural killer cells .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 affects multiple biochemical pathways within the cell . These transcription factors regulate the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis . Therefore, their degradation can lead to changes in these processes, potentially contributing to the compound’s antitumor effects .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on the degradation of IKZF1 and IKZF3 . By inducing the degradation of these transcription factors, the compound can alter gene expression patterns within the cell . This can lead to changes in cell behavior, including reduced proliferation and increased apoptosis, which may contribute to its antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the pentanoic acid side chain. Key steps may include:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the methyl and oxo groups via selective functional group transformations.

    Final Coupling: Coupling of the isoindole core with the pentanoic acid moiety under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the isoindole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

    3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid: Differing by the position of the methyl group.

    1-Oxo-2,3-dihydro-1H-indene-2-carboxylate: Featuring a similar isoindole structure but with different substituents.

Uniqueness: 4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isoindole and pentanoic acid moieties provides a versatile scaffold for further functionalization and application in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications

Properties

IUPAC Name

4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKXGYIYIKDCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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